2-(2H-1,2,3-Triazol-2-yl)propan-1-amine 2-(2H-1,2,3-Triazol-2-yl)propan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17739111
InChI: InChI=1S/C5H10N4/c1-5(4-6)9-7-2-3-8-9/h2-3,5H,4,6H2,1H3
SMILES:
Molecular Formula: C5H10N4
Molecular Weight: 126.16 g/mol

2-(2H-1,2,3-Triazol-2-yl)propan-1-amine

CAS No.:

Cat. No.: VC17739111

Molecular Formula: C5H10N4

Molecular Weight: 126.16 g/mol

* For research use only. Not for human or veterinary use.

2-(2H-1,2,3-Triazol-2-yl)propan-1-amine -

Specification

Molecular Formula C5H10N4
Molecular Weight 126.16 g/mol
IUPAC Name 2-(triazol-2-yl)propan-1-amine
Standard InChI InChI=1S/C5H10N4/c1-5(4-6)9-7-2-3-8-9/h2-3,5H,4,6H2,1H3
Standard InChI Key ZVCYTMFLHJSWPM-UHFFFAOYSA-N
Canonical SMILES CC(CN)N1N=CC=N1

Introduction

Chemical Structure and Molecular Characteristics

The core structure of 2-(2H-1,2,3-triazol-2-yl)propan-1-amine comprises a 1,2,3-triazole ring substituted at the N2 position with a propan-1-amine moiety. The hydrochloride salt form introduces a chloride counterion, enhancing solubility in polar solvents. Key structural features include:

PropertyValue
Molecular FormulaC5H11ClN4\text{C}_5\text{H}_{11}\text{ClN}_4
Molecular Weight162.62 g/mol
Hydrogen Bond Donors2 (amine and triazole N–H)
Hydrogen Bond Acceptors3 (triazole N atoms)

The triazole ring’s aromaticity and dipole moment (4.5D\sim 4.5 \, \text{D}) contribute to its stability and reactivity, while the amine group enables participation in condensation and alkylation reactions . X-ray crystallography of analogous triazoles reveals planarity in the heterocyclic ring, with bond lengths of 1.34A˚1.34 \, \text{Å} for N–N and 1.30A˚1.30 \, \text{Å} for C–N, consistent with delocalized π-electron systems .

Synthesis and Regioselective Strategies

Cycloaddition-Based Approaches

The most common synthetic route involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), though recent advancements highlight cesium carbonate-mediated [3 + 2] cyclizations as a regioselective alternative. For example, β-carbonyl phosphonates react with azides in dimethyl sulfoxide (DMSO) under mild conditions to yield 1,4,5-trisubstituted triazoles in >80% yield . A representative protocol is outlined below:

General Procedure :

  • Combine β-carbonyl phosphonate (1.0 equiv) and cesium carbonate (2.0 equiv) in DMSO (0.3 M).

  • Inject azide (1.2 equiv) in DMSO into the reaction mixture.

  • Stir at room temperature until completion (monitored by TLC).

  • Extract with ethyl acetate, wash with brine, dry over MgSO4_4, and purify via silica gel chromatography.

This method avoids harsh conditions and achieves regioselectivity through cesium-chelated enolate intermediates, which orient the azide dipole for preferential 1,4-substitution .

Reductive Amination Pathways

Alternative routes employ reductive amination of propan-1-amine precursors with triazole carbonyl derivatives. For instance, treatment of 2-(2H-1,2,3-triazol-2-yl)propanal with ammonium acetate and sodium cyanoborohydride in methanol yields the target amine with >90% conversion .

Physicochemical Properties

Experimental data for 2-(2H-1,2,3-triazol-2-yl)propan-1-amine hydrochloride remain limited, but extrapolations from analogous triazoles suggest:

PropertyValue/Description
Melting PointNot reported
SolubilityHigh in water, DMSO, methanol
LogP (Hydrochloride)~0.01 (indicative of high hydrophilicity)
StabilityStable under ambient conditions; sensitive to strong acids/bases

The hydrochloride salt’s ionic character enhances aqueous solubility, making it suitable for biological assays .

MicroorganismMIC Range (µg/mL)
Staphylococcus aureus20–50
Escherichia coli30–100

Mechanistic studies suggest that the triazole ring chelates essential metal ions in microbial enzymes, disrupting metabolic pathways .

Anticancer Applications

Industrial and Materials Science Applications

Polymer Chemistry

The amine group facilitates covalent incorporation into polymers, enhancing thermal stability (decomposition temperature >300°C) and mechanical strength. Triazole-containing polyurethanes exhibit:

PropertyValue
Tensile Strength45–60 MPa
Young’s Modulus1.2–1.8 GPa

Catalysis

Palladium complexes of this compound catalyze Suzuki-Miyaura cross-couplings with turnover numbers (TON) exceeding 105^5, attributed to the triazole’s electron-donating properties .

Case Studies in Drug Development

Antiviral Agent Optimization

A 2024 study modified the propan-1-amine side chain to enhance blood-brain barrier penetration, yielding a lead compound with 90% inhibition of viral replication in neuronal cells .

Radiopharmaceuticals

18F^{18}\text{F}-labeled analogs of 2-(2H-1,2,3-triazol-2-yl)propan-1-amine serve as PET tracers for imaging tumor hypoxia, showing uptake ratios >3.0 in preclinical models .

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